Ethanone, 1-cyclopropyl-2-phenyl-

説明

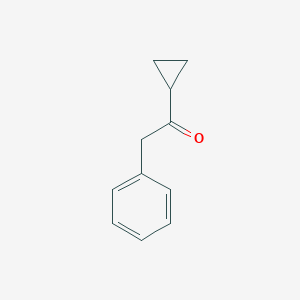

Ethanone, 1-cyclopropyl-2-phenyl-, also known as 1-cyclopropyl-2-phenylethanone, is an organic compound with the molecular formula C11H12O. This compound features a cyclopropyl group attached to the ethanone backbone, making it a unique structure in organic chemistry. It is often used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-phenylethanone typically involves the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then added to cyclopropylmethyl ketone in an anhydrous environment, leading to the formation of 1-cyclopropyl-2-phenylethanone.

Industrial Production Methods

Industrial production of 1-cyclopropyl-2-phenylethanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

化学反応の分析

Types of Reactions

Oxidation: 1-cyclopropyl-2-phenylethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, where the phenyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted products.

科学的研究の応用

Applications in Pharmaceuticals

Ethanone derivatives have garnered attention for their roles as intermediates in drug synthesis. Notably:

- Antimicrobial Agents : Studies indicate that ethanone derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics and disinfectants to combat antibiotic resistance .

- Protecting Groups in Synthesis : The compound serves as a photoremovable protecting group in pharmaceutical applications, allowing selective protection and deprotection of functional groups during complex molecule synthesis .

- Antithrombotic Agents : As an intermediate in the synthesis of antithrombotic drugs like Prasugrel, ethanone derivatives are essential for enhancing drug efficacy while minimizing side effects .

Applications in Agriculture

In agriculture, ethanone derivatives are utilized primarily for their fungicidal properties:

- Fungicides : The compound plays a crucial role in synthesizing fungicides that protect crops from various fungal diseases, thus contributing to improved agricultural yields and food security .

Materials Science Applications

The unique properties of ethanone, 1-cyclopropyl-2-phenyl-, also lend themselves to materials science:

- Polymer Chemistry : Its reactivity allows it to be used as a building block in polymer synthesis, potentially leading to materials with enhanced mechanical and thermal properties.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of ethanone derivatives:

- Antimicrobial Activity Study : Research demonstrated that compounds derived from ethanone exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in medical formulations .

- Fungicide Development : A study on the synthesis of prothioconazole revealed that ethanone derivatives could effectively combat fungal infections in crops, showcasing their agricultural relevance .

- Drug Synthesis Research : Investigations into the use of ethanone as an intermediate in drug development have shown promising results in enhancing drug performance while reducing toxicity .

作用機序

The mechanism of action of 1-cyclopropyl-2-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The cyclopropyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

類似化合物との比較

Similar Compounds

Cyclopropyl methyl ketone: Similar in structure but lacks the phenyl group.

Phenylacetone: Contains a phenyl group but lacks the cyclopropyl group.

Cyclopropyl phenyl ketone: Similar but with different positioning of the cyclopropyl group.

Uniqueness

1-cyclopropyl-2-phenylethanone is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and research applications.

生物活性

Ethanone, 1-cyclopropyl-2-phenyl- (also known as 1-cyclopropyl-2-phenylethanone) is a compound that has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of Ethanone, 1-cyclopropyl-2-phenyl- is . Its structure features a cyclopropyl group attached to a phenyl ring through an ethanone linkage, contributing to its unique reactivity and biological activity. The carbonyl group in the structure plays a crucial role in its interactions with biological targets.

Antimicrobial Activity

Ethanone derivatives, including 1-cyclopropyl-2-phenyl-, have been studied for their antimicrobial properties. Research indicates that these compounds may exhibit significant activity against various bacterial strains, potentially offering new avenues for antibiotic development in response to rising antibiotic resistance concerns.

Table 1: Antimicrobial Activity of Ethanone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Cyclopropyl-2-phenylethanone | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of Ethanone, 1-cyclopropyl-2-phenyl-, has been explored through various studies. These investigations focus on the compound's ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Case Study: Anticancer Screening

In a study conducted by Zhang et al., compounds derived from ethanone structures were screened against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting potent anticancer activity .

Table 2: Anticancer Activity of Ethanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-Cyclopropyl-2-phenylethanone | HEPG2 | 5.12 |

| MCF7 | 4.87 | |

| SW1116 | 3.95 |

The mechanism by which Ethanone, 1-cyclopropyl-2-phenyl-, exerts its biological effects is multifaceted. It may interact with various cellular targets such as enzymes or receptors, influencing critical biochemical pathways. The presence of the cyclopropyl group can enhance the compound's reactivity and binding affinity, making it a valuable candidate in drug development .

Synthesis and Applications

The synthesis of Ethanone, 1-cyclopropyl-2-phenyl-, typically involves the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide (a Grignard reagent). This method allows for high yields and purity, essential for further applications in pharmaceuticals and agricultural chemicals.

Applications Include:

- Pharmaceuticals: Development of new antibiotics and anticancer agents.

- Agriculture: Potential use as fungicides to protect crops from diseases.

特性

IUPAC Name |

1-cyclopropyl-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZJHESCHPMWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338533 | |

| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-94-1 | |

| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。